molecular formula C3H9O2P B14736393 Methylbis(hydroxymethyl)phosphine CAS No. 5958-52-1

Methylbis(hydroxymethyl)phosphine

Cat. No.: B14736393
CAS No.: 5958-52-1
M. Wt: 108.08 g/mol
InChI Key: WFFKVKZKYNJGCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylbis(hydroxymethyl)phosphine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylbis(hydroxymethyl)phosphine can be synthesized through the reaction of tris(hydroxymethyl)phosphine with formaldehyde under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the thermal rearrangement of tris(hydroxymethyl)phosphine in the presence of solvents like dimethyl sulfoxide or acetic acid . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methylbis(hydroxymethyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can act as a reducing agent in certain reactions.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Reduced phosphorus compounds.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Methylbis(hydroxymethyl)phosphine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methylbis(hydroxymethyl)phosphine involves its ability to interact with various molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydroxymethyl groups can undergo further chemical modifications, allowing it to act as a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

    Tris(hydroxymethyl)phosphine: Similar in structure but with three hydroxymethyl groups.

    Bis(hydroxymethyl)methylphosphine oxide: An oxidized form of methylbis(hydroxymethyl)phosphine.

    Tris(hydroxypropyl)phosphine: Contains three hydroxypropyl groups instead of hydroxymethyl groups.

Uniqueness: this compound is unique due to its specific combination of a methyl group and two hydroxymethyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and undergo various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

5958-52-1

Molecular Formula

C3H9O2P

Molecular Weight

108.08 g/mol

IUPAC Name

[hydroxymethyl(methyl)phosphanyl]methanol

InChI

InChI=1S/C3H9O2P/c1-6(2-4)3-5/h4-5H,2-3H2,1H3

InChI Key

WFFKVKZKYNJGCV-UHFFFAOYSA-N

Canonical SMILES

CP(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.